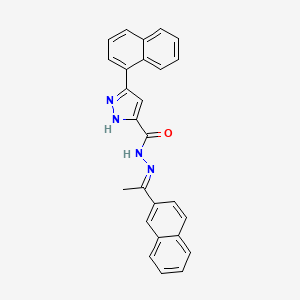

(E)-3-(naphthalen-1-yl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Description

This compound is a pyrazole-carbohydrazide derivative characterized by a naphthalen-1-yl substituent at position 3 of the pyrazole ring and a naphthalen-2-yl ethylidene group in the hydrazide moiety. The E-configuration of the hydrazone linkage is critical for its structural rigidity and intermolecular interactions, such as hydrogen bonding and π-π stacking . Its molecular formula is C₂₆H₂₀N₄O, with a molecular weight of 428.47 g/mol.

Properties

IUPAC Name |

3-naphthalen-1-yl-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O/c1-17(20-14-13-18-7-2-3-9-21(18)15-20)27-30-26(31)25-16-24(28-29-25)23-12-6-10-19-8-4-5-11-22(19)23/h2-16H,1H3,(H,28,29)(H,30,31)/b27-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINGEGMSZHWLET-WPWMEQJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(naphthalen-1-yl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a naphthalene-substituted pyrazole derivative that has garnered interest for its diverse biological activities. This article explores its antimicrobial, antioxidant, and anti-inflammatory properties, supported by recent research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with hydrazine and subsequent condensation reactions. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthalene-substituted pyrazole derivatives. For instance, a series of naphthyl-substituted pyrazole-derived hydrazones demonstrated significant growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL .

Table 1: Antimicrobial Activity of Naphthalene-Substituted Pyrazoles

| Compound | Target Organism | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 1 | S. aureus | 0.78 | Disruption of cell membrane |

| 2 | A. baumannii | 1.56 | Bacteriostatic effects |

| 3 | Drug-resistant variants | Varies | Biofilm formation inhibition |

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been extensively researched. A study evaluated the antioxidant activity of various naphthyl-substituted pyrazoles using DPPH radical scavenging assays, revealing that some derivatives exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | NO Scavenging (%) | Superoxide Scavenging (%) |

|---|---|---|---|

| A | 92 | 85 | 90 |

| B | 88 | 80 | 87 |

| C | 85 | 82 | 84 |

Anti-inflammatory Activity

In addition to antimicrobial and antioxidant properties, naphthalene-substituted pyrazoles have shown promising anti-inflammatory effects. One study reported that certain derivatives significantly reduced paw edema in animal models, suggesting their potential as anti-inflammatory agents comparable to traditional NSAIDs .

Case Study: In Vivo Anti-inflammatory Effects

In a controlled study on rats, compounds derived from pyrazole exhibited a marked reduction in inflammation markers compared to control groups treated with standard anti-inflammatory drugs like diclofenac sodium .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives are widely studied for their structural diversity and biological relevance. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Key Observations :

Structural Flexibility: The target compound’s dual naphthalene system distinguishes it from mono-aromatic analogs (e.g., dichlorophenyl or methoxyphenyl derivatives). This increases steric bulk but enhances π-π interactions, which are critical for protein binding . Hydroxyl or methoxy substituents (e.g., in and ) improve solubility but may reduce membrane permeability compared to halogenated derivatives .

Synthetic Routes :

- Most analogs are synthesized via hydrazide-aldehyde condensation (e.g., ). The target compound likely follows a similar pathway, with naphthalen-2-yl ethyl ketone as the carbonyl precursor .

- Microwave-assisted synthesis () and column chromatography () are common purification methods for such derivatives.

Spectroscopic Characterization :

- 1H-NMR : The target compound’s naphthalene protons resonate at δ 7.2–8.5 ppm, consistent with analogs in and .

- 13C-NMR : Carbonyl carbons in hydrazide moieties appear at ~δ 160–165 ppm, as seen in and .

Biological Activity :

- Fluorinated derivatives () show estrogen receptor affinity, while chlorinated analogs () exhibit kinase inhibition. The target compound’s bioactivity remains unexplored but is hypothesized to align with naphthalene-containing anticancer agents .

Q & A

Q. What synthetic routes are recommended for preparing (E)-3-(naphthalen-1-yl)-N'-(1-(naphthalen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide, and how is purity validated?

Methodological Answer:

- Synthesis:

- The compound can be synthesized via a multi-step approach:

Condensation of a naphthalene-substituted pyrazole-5-carboxylic acid derivative with hydrazine hydrate to form the carbohydrazide intermediate.

Schiff base formation by reacting the intermediate with 1-(naphthalen-2-yl)ethanone under reflux in ethanol, catalyzed by acetic acid .

- Key Reaction: Claisen-Schmidt condensation is critical for introducing the ethylidene group .

- Purity Validation:

- Use elemental analysis (C, H, N) to confirm stoichiometry (deviation < 0.4% from theoretical values) .

- Employ chromatographic techniques (TLC/HPLC) with UV detection at 254 nm to monitor reaction progress .

- Characterization:

Q. How is single-crystal X-ray diffraction (SCXRD) utilized to resolve the compound’s structure?

Methodological Answer:

- Crystallization: Recrystallize from ethanol/chloroform (3:1 v/v) at 4°C for 72 hours to obtain diffraction-quality crystals .

- Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

- Refinement:

- Key Metrics:

- Torsion Angles: Confirm the E-configuration of the ethylidene group (C–N–N–C dihedral angle ≈ 180°) .

Advanced Research Questions

Q. How can DFT calculations enhance understanding of electronic properties and stability?

Methodological Answer:

- Computational Setup:

- Key Analyses:

- Validation: Compare experimental (X-ray) vs. computed bond lengths (deviation < 0.02 Å) .

Table 1: Selected Experimental vs. DFT Bond Lengths (Å)

| Bond Type | X-ray Data | DFT (Gas Phase) | Deviation |

|---|---|---|---|

| C=O (hydrazide) | 1.232 | 1.245 | +0.013 |

| C–N (pyrazole) | 1.345 | 1.338 | −0.007 |

| N–N (hydrazide) | 1.381 | 1.372 | −0.009 |

Q. How to address contradictions between spectroscopic data and computational predictions?

Methodological Answer:

- Common Discrepancies:

- Resolution Strategies:

Q. What methodologies are recommended for evaluating biological activity in vitro?

Methodological Answer:

- Molecular Docking:

- Assay Design:

Q. How to mitigate solubility limitations in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.